Cas no 851398-29-3 (4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine)

4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is a specialized thiazole derivative featuring a methanesulfonylphenyl substituent and an allylamine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for kinase inhibitors or other biologically active molecules. The methanesulfonyl group enhances solubility and may contribute to binding interactions, while the allylamine moiety offers reactivity for further derivatization. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound is typically characterized by high purity and stability, ensuring reliability in synthetic applications.
4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine structure
851398-29-3 structure
Product Name:4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
CAS No:851398-29-3
MF:C13H14N2O2S2
MW:294.392460346222
CID:3107835
PubChem ID:2466692
Update Time:2025-05-19

4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine
    • SR-01000063379-1
    • AKOS000986080
    • Z53054298
    • 4-(4-methylsulfonylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
    • BJB39829
    • CS-0224601
    • 4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
    • SR-01000063379
    • EN300-12010
    • 851398-29-3
    • G36484
    • 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
    • Inchi: 1S/C13H14N2O2S2/c1-3-8-14-13-15-12(9-18-13)10-4-6-11(7-5-10)19(2,16)17/h3-7,9H,1,8H2,2H3,(H,14,15)
    • InChI Key: OSJSZQZOFCRZFT-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C2=CSC(NCC=C)=N2)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 294.04967004Da
  • Monoisotopic Mass: 294.04967004Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.7Ų

4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine Security Information

4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

Comprehensive Overview of 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine (CAS No. 851398-29-3)

The compound 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine (CAS No. 851398-29-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a thiazole core linked to a methanesulfonylphenyl group and an allylamine moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely studied for their role in modulating cellular signaling pathways.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in targeted therapy and precision medicine. The 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine compound aligns with this trend, as its structural features suggest potential interactions with key enzymatic targets. For instance, the methanesulfonyl group is known to enhance solubility and bioavailability, while the thiazole ring contributes to binding affinity. These attributes make it a subject of interest for drug discovery projects.

One of the most frequently searched questions in the context of this compound is: "What are the potential applications of 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine in cancer research?" Preliminary studies suggest that derivatives of this molecule may exhibit inhibitory effects on specific protein kinases involved in tumor growth. However, further in vitro and in vivo studies are required to validate these findings. The compound's CAS No. 851398-29-3 is often used as a reference in patent literature, highlighting its relevance in intellectual property related to therapeutic agents.

Another hot topic in the scientific community is the optimization of synthetic routes for this compound. Researchers are exploring efficient methods to produce 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine with high yield and purity. The allylamine functionality, in particular, offers opportunities for further derivatization, enabling the creation of a diverse library of analogs. This approach aligns with the growing emphasis on structure-activity relationship (SAR) studies to identify more potent and selective inhibitors.

From a computational chemistry perspective, molecular docking simulations have been employed to predict the binding modes of this compound with various kinase targets. Such studies are crucial for understanding its pharmacophore and guiding the design of next-generation inhibitors. Additionally, the compound's physicochemical properties, such as logP and polar surface area, are frequently analyzed to assess its drug-likeness and potential for oral administration.

In summary, 4-(4-Methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine (CAS No. 851398-29-3) represents a versatile scaffold with significant potential in medicinal chemistry. Its exploration is closely tied to contemporary research trends, including kinase inhibition, drug repurposing, and fragment-based drug design. As the scientific community continues to uncover its properties, this compound may pave the way for novel therapeutic strategies.

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